
Ethyl 3-ethoxy-4-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-ethoxy-4-nitrobenzoate is an organic compound with the molecular formula C11H13NO5 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with ethoxy and nitro groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-ethoxy-4-nitrobenzoate typically involves the nitration of ethyl 3-ethoxybenzoate. The nitration process introduces a nitro group (-NO2) to the benzene ring. The reaction is usually carried out using a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) under controlled temperature conditions to prevent over-nitration.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The ethoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halides or amines in the presence of a suitable base.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Reduction: Ethyl 3-ethoxy-4-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: Oxidized derivatives of this compound.
科学的研究の応用
Ethyl 3-ethoxy-4-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives are explored for their potential pharmacological activities.
Material Science: It is used in the development of new materials with specific properties.
Analytical Chemistry: The compound is used as a standard or reference material in various analytical techniques.
作用機序
The mechanism of action of Ethyl 3-ethoxy-4-nitrobenzoate depends on the specific application and the target molecule. In general, the nitro group can participate in redox reactions, while the ethoxy group can undergo nucleophilic substitution. These reactions can lead to the formation of various products that interact with biological targets or other chemical entities.
類似化合物との比較
Ethyl 4-ethoxy-3-nitrobenzoate: Similar structure but with different positions of the ethoxy and nitro groups.
Ethyl 3-nitrobenzoate: Lacks the ethoxy group.
Ethyl 4-nitrobenzoate: Lacks the ethoxy group and has the nitro group in a different position.
Uniqueness: Ethyl 3-ethoxy-4-nitrobenzoate is unique due to the specific positioning of the ethoxy and nitro groups on the benzene ring. This unique structure can lead to different reactivity and properties compared to its similar compounds.
特性
分子式 |
C11H13NO5 |
|---|---|
分子量 |
239.22 g/mol |
IUPAC名 |
ethyl 3-ethoxy-4-nitrobenzoate |
InChI |
InChI=1S/C11H13NO5/c1-3-16-10-7-8(11(13)17-4-2)5-6-9(10)12(14)15/h5-7H,3-4H2,1-2H3 |
InChIキー |
GULMPMFOOQNUTQ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)C(=O)OCC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,3-Dimethylphenyl)diazenyl]-3-hydroxy-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B11724683.png)
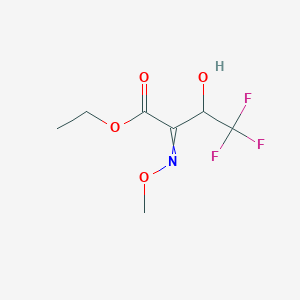
![3-Hydroxy-2-[2-(4-methoxyphenyl)diazen-1-yl]-1-phenylprop-2-en-1-one](/img/structure/B11724687.png)
![Methyl (2Z)-2-chloro-2-[2-(2-methylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B11724690.png)
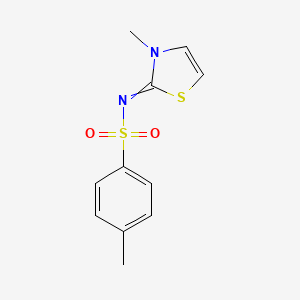
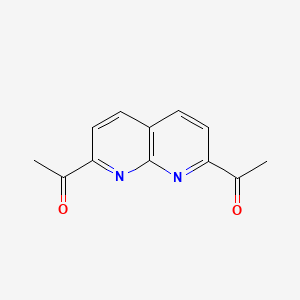
![4-(1-{2-[1-(4-Hydroxyphenyl)propylidene]hydrazin-1-ylidene}propyl)phenol](/img/structure/B11724702.png)
![3-Methyl-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B11724706.png)
![2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoic Acid](/img/structure/B11724712.png)
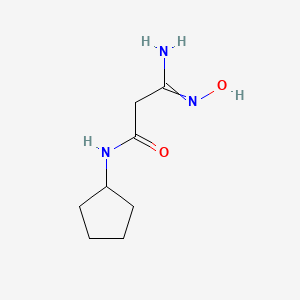
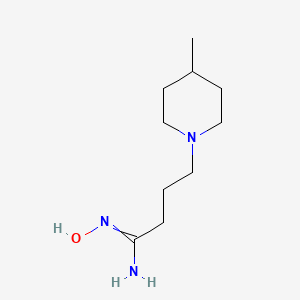
![(1S,3S,4S,7S,8S,9S)-4-ethyl-2,11-dioxatricyclo[5.3.1.03,8]undecane-8,9-diol](/img/structure/B11724740.png)
![3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic Acid](/img/structure/B11724744.png)

